dodoviscin I
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Overview
Description
Dodoviscin I is a naturally occurring flavonoid compound isolated from the aerial parts of the plant Dodonaea viscosa. It is known for its potential biological activities, particularly in promoting adipogenesis, which is the process of cell differentiation by which preadipocytes become adipocytes, or fat cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodoviscin I involves several steps, typically starting from simpler flavonoid structuresThe reaction conditions often involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves the extraction from Dodonaea viscosa using organic solvents followed by purification processes such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: Dodoviscin I undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield alcohols .
Scientific Research Applications
Dodoviscin I has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of flavonoids.
Mechanism of Action
Dodoviscin I exerts its effects primarily by promoting adipocyte differentiation. It increases triglyceride content in 3T3L1 mouse fibroblasts by upregulating the expression of adipocyte-specific genes such as aP2 and GLUT4. The molecular targets involved include the cAMP response element-binding protein (CREB) and peroxisome proliferator-activated receptor gamma (PPARγ), which are key regulators of adipogenesis .
Comparison with Similar Compounds
Dodoviscin I is part of a series of isoprenylated flavonoids isolated from Dodonaea viscosa. Similar compounds include:
- Dodoviscin A
- Dodoviscin B
- Dodoviscin C
- Dodoviscin D
- Dodoviscin E
- Dodoviscin F
- Dodoviscin G
- Dodoviscin H
- Dodoviscin J
These compounds share similar structures but differ in the positions and types of functional groups attached to the flavonoid backbone. This compound is unique in its specific arrangement of hydroxyl and isoprenyl groups, which contribute to its distinct biological activities .
Properties
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)phenyl]-3-methoxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-11(10-22)3-4-12-7-13(5-6-15(12)24)20-21(27-2)19(26)18-16(25)8-14(23)9-17(18)28-20/h5-9,11,22-25H,3-4,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOYOATYLHNKNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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